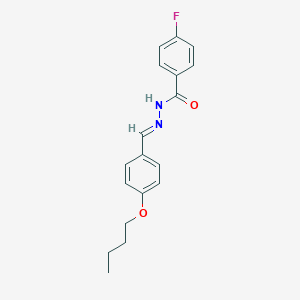![molecular formula C18H20N2O3 B450884 3-methyl-N-[2-methyl-6-(propan-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B450884.png)
3-methyl-N-[2-methyl-6-(propan-2-yl)phenyl]-4-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-N-[2-methyl-6-(propan-2-yl)phenyl]-4-nitrobenzamide is a complex organic compound characterized by its nitro group and benzamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[2-methyl-6-(propan-2-yl)phenyl]-4-nitrobenzamide typically involves the nitration of a precursor compound followed by amide formation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent amide formation involves the reaction of the nitrated compound with an appropriate amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amide formation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial for maintaining the desired reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
3-methyl-N-[2-methyl-6-(propan-2-yl)phenyl]-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where substituents such as halogens or alkyl groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenation using chlorine (Cl₂) or bromine (Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of 4-amino-N-(2-isopropyl-6-methylphenyl)-3-methylbenzamide.
Substitution: Formation of halogenated or alkylated derivatives of the original compound.
Aplicaciones Científicas De Investigación
3-methyl-N-[2-methyl-6-(propan-2-yl)phenyl]-4-nitrobenzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-methyl-N-[2-methyl-6-(propan-2-yl)phenyl]-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or signaling pathways, contributing to its observed biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-nitro-N-(2-isopropyl-6-methylphenyl)benzenesulfonamide
- 4-nitro-N-(2-isopropyl-6-methylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
Uniqueness
3-methyl-N-[2-methyl-6-(propan-2-yl)phenyl]-4-nitrobenzamide is unique due to its specific structural features, including the presence of both a nitro group and a benzamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C18H20N2O3 |
|---|---|
Peso molecular |
312.4g/mol |
Nombre IUPAC |
3-methyl-N-(2-methyl-6-propan-2-ylphenyl)-4-nitrobenzamide |
InChI |
InChI=1S/C18H20N2O3/c1-11(2)15-7-5-6-12(3)17(15)19-18(21)14-8-9-16(20(22)23)13(4)10-14/h5-11H,1-4H3,(H,19,21) |
Clave InChI |
PIBGPEHELKRWEB-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])C |
SMILES canónico |
CC1=C(C(=CC=C1)C(C)C)NC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-1-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1-CYCLOHEXANECARBOHYDRAZIDE](/img/structure/B450802.png)
![5-methyl-N-(4-{N-[(3-methyl-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-2-thiophenecarboxamide](/img/structure/B450803.png)

![N-(3-bromophenyl)-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B450807.png)
![2-[(5-{[(3-chlorophenyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B450808.png)

![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-4-methoxybenzenesulfonamide](/img/structure/B450811.png)
![N-(3,4-dichlorophenyl)-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B450812.png)
![Methyl 4-(4-methoxyphenyl)-5-methyl-2-[(4-methylbenzoyl)amino]thiophene-3-carboxylate](/img/structure/B450814.png)
![2-[(4-bromophenyl)sulfonyl]-N-(4-methylphenyl)hydrazinecarboxamide](/img/structure/B450815.png)
![N'-({5-[(4-cyanophenoxy)methyl]-2-furyl}methylene)-4-nitro-3-methylbenzohydrazide](/img/structure/B450821.png)


![N'~2~-{(Z)-1-[4-(BENZYLOXY)PHENYL]METHYLIDENE}-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FUROHYDRAZIDE](/img/structure/B450824.png)
